(1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure that combines elements of thiazolidine, pyrroloquinoline, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions One common approach is to start with the preparation of the thiazolidine ring, followed by the construction of the pyrroloquinoline coreReaction conditions often include the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The pyrroloquinoline core can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.
Thienopyrimidine: Shares the thiazolidine ring but has different substituents and biological activities.
Prussian blue analogues: Used in different applications but share some structural similarities in terms of coordination chemistry
Uniqueness
The uniqueness of (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H10N2O2S2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10N2O2S2/c17-12-11(20-14(19)15-12)9-8-5-1-3-7-4-2-6-16(10(7)8)13(9)18/h1,3,5H,2,4,6H2,(H,15,17,19)/b11-9- |
InChI Key |
TWYYRZTVLSRMHT-LUAWRHEFSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)/C(=C/4\C(=O)NC(=S)S4)/C(=O)N3C1 |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C4C(=O)NC(=S)S4)C(=O)N3C1 |
Origin of Product |
United States |
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